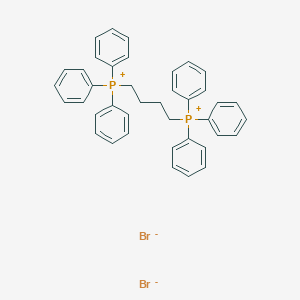
Tetramethylenebis(triphenylphosphonium bromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylenebis(triphenylphosphonium bromide) is an organic phosphonium compound with the chemical formula C₄₀H₃₈Br₂P₂ . It is a white crystalline solid that is hygroscopic and stable under anhydrous conditions.
准备方法
Tetramethylenebis(triphenylphosphonium bromide) is typically synthesized through the reaction of triphenylphosphine with a methylene dibromide compound. The reaction is usually carried out under anhydrous and inert atmosphere conditions to prevent moisture from affecting the reaction . The general reaction scheme is as follows:
2 (C₆H₅)₃P + Br-(CH₂)₄-Br→(C₆H₅)₃P-(CH₂)₄-P(C₆H₅)₃⋅2Br
Industrial production methods involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Tetramethylenebis(triphenylphosphonium bromide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromide ions with other functional groups.
Oxidation and Reduction Reactions: The phosphonium groups can participate in redox reactions, altering the oxidation state of the compound.
Cyclization Reactions: It is used in the conversion of diketones to cyclohexa-1,3-dienes.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and specific solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used but often include cyclic compounds and substituted phosphonium salts .
科学研究应用
Tetramethylenebis(triphenylphosphonium bromide) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its use in drug delivery systems, particularly for targeting mitochondria, is ongoing.
Industry: It is used in the production of hydrophobic and stable cationic polymers.
作用机制
The mechanism by which tetramethylenebis(triphenylphosphonium) dibromide exerts its effects involves the introduction of phosphonium groups to various substrates. The phosphonium groups can act as leaving groups or participate in redox reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved often include nucleophilic centers in organic molecules, leading to the formation of stable phosphonium salts .
相似化合物的比较
Tetramethylenebis(triphenylphosphonium bromide) is unique due to its ability to introduce phosphonium groups to a wide range of functional groups. Similar compounds include:
Triphenylphosphine: Used in similar reactions but lacks the tetramethylene bridge.
Tetraphenylphosphonium bromide: Similar structure but with different reactivity due to the absence of the tetramethylene bridge.
Tetramethylenebis(triphenylphosphonium) chloride: Similar compound with chloride ions instead of bromide, leading to different reactivity and solubility properties.
These comparisons highlight the unique reactivity and applications of tetramethylenebis(triphenylphosphonium) dibromide in various fields of research and industry.
属性
CAS 编号 |
15546-42-6 |
|---|---|
分子式 |
C40H38BrP2+ |
分子量 |
660.6 g/mol |
IUPAC 名称 |
triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;bromide |
InChI |
InChI=1S/C40H38P2.BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;/h1-18,21-32H,19-20,33-34H2;1H/q+2;/p-1 |
InChI 键 |
GAZHTOOFLJFVJO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
规范 SMILES |
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Key on ui other cas no. |
15546-42-6 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















